molecular formula C17H22F3N3O4 B3031395 Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate CAS No. 306934-72-5

Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate

Cat. No.: B3031395
CAS No.: 306934-72-5
M. Wt: 389.4 g/mol
InChI Key: BJFXAYXIJMFMFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate (CAS: 306934-72-5, Molecular Formula: C₁₇H₂₂F₃N₃O₄, Molecular Weight: 377.37 g/mol) is a diazepane-based compound featuring a 2-nitro-4-(trifluoromethyl)phenyl substituent . The tert-butyl carbamate group acts as a protective moiety for the diazepane nitrogen, a common strategy in medicinal chemistry to modulate reactivity and solubility during synthesis . The nitro and trifluoromethyl groups are electron-withdrawing, influencing electronic distribution and reactivity, which may position this compound as an intermediate in pharmaceuticals targeting enzymes or receptors sensitive to aromatic interactions .

Properties

IUPAC Name

tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O4/c1-16(2,3)27-15(24)22-8-4-7-21(9-10-22)13-6-5-12(17(18,19)20)11-14(13)23(25)26/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFXAYXIJMFMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378456
Record name tert-Butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-72-5
Record name tert-Butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Nitro and Trifluoromethyl Groups: The phenyl ring is functionalized with nitro and trifluoromethyl groups through nitration and trifluoromethylation reactions, respectively.

    Coupling Reaction: The functionalized phenyl ring is then coupled with the diazepane ring using a suitable coupling reagent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The diazepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b)

  • Substituents : 2-chloro-4-fluorophenyl.
  • Molecular Formula : C₁₆H₂₁ClFN₂O₂.
  • Key Differences : Chlorine and fluorine substituents are less electron-withdrawing than nitro groups, resulting in higher electron density on the aromatic ring. This may enhance electrophilic substitution reactivity compared to the target compound.
  • Synthesis : Prepared via reductive amination of 2-chloro-4-fluorobenzaldehyde (61% yield) .

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

  • Substituents : Cyclopropylmethyl.
  • Molecular Formula : C₁₄H₂₆N₂O₂.
  • Lacks aromaticity, reducing π-π stacking interactions critical in drug-receptor binding .

Tert-Butyl 3-oxo-4-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)-1,4-diazepane-1-carboxylate

  • Substituents : Ketone and trifluoromethylphenyl ethyl chain.
  • Key Differences : The ketone group increases polarity and susceptibility to nucleophilic attack. The ethyl linker may enhance flexibility, allowing better accommodation in enzyme active sites .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Predicted Key Functional Groups
Target Compound 377.37 ~3.2 Nitro, trifluoromethyl, Boc
4b 330.81 ~2.8 Chloro, fluoro, Boc
4-(cyclopropylmethyl) derivative 270.37 ~1.9 Cyclopropylmethyl, Boc

*LogP estimated using fragment-based methods. The target compound’s higher molecular weight and lipophilic nitro/trifluoromethyl groups suggest lower aqueous solubility but improved membrane permeability compared to cyclopropylmethyl or acylated analogs .

Biological Activity

Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate, commonly referred to as TB-Nitro-Diazepane, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its antimicrobial and enzyme inhibition capabilities.

  • Molecular Formula : C17H22F3N3O4
  • Molecular Weight : 389.37 g/mol
  • CAS Number : 306934-72-5

The compound features a diazepane ring substituted with a nitro group and trifluoromethyl phenyl moiety, which are known to influence biological activity through various mechanisms.

Synthesis

The synthesis of TB-Nitro-Diazepane typically involves the reaction of 4-chloro-3-nitrobenzotrifluoride with N-Boc-protected hexahydro-1,4-diazepine. The process can be summarized as follows:

  • Reagents :
    • 4-Chloro-3-nitrobenzotrifluoride
    • N-Boc-hexahydro-1,4-diazepine
    • Base (e.g., triethylamine)
  • Procedure :
    • The reactants are combined in an appropriate solvent.
    • The mixture is stirred at room temperature or heated under reflux.
    • Upon completion, the product is purified through crystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. TB-Nitro-Diazepane has been evaluated for its activity against various pathogens:

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate inhibition (MIC values 250–500 µg/mL)
Mycobacterium tuberculosisEffective (MIC values < 125 µg/mL)
FungiInhibition observed

The compound's mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

Inhibition studies have shown that TB-Nitro-Diazepane acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following table summarizes the inhibition potency:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase27.04 – 106.75
Butyrylcholinesterase58.01 – 277.48

These findings suggest that TB-Nitro-Diazepane could serve as a lead compound for developing therapeutic agents targeting neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in MDPI highlighted the synthesis of various derivatives similar to TB-Nitro-Diazepane, demonstrating their effectiveness against resistant strains of bacteria including MRSA. The results indicated that modifications to the trifluoromethyl group could enhance activity against specific pathogens.
  • Enzyme Inhibition Research :
    A recent publication in PMC examined the structure-activity relationship (SAR) of diazepane derivatives, revealing that the introduction of electron-withdrawing groups like nitro and trifluoromethyl significantly improved AChE inhibition compared to non-substituted analogs.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate?

The compound can be synthesized via reductive amination or multi-step coupling reactions. A validated approach involves using a benzaldehyde derivative (e.g., 2-nitro-4-(trifluoromethyl)benzaldehyde) in a Mannich-type reaction with tert-butyl 1,4-diazepane-1-carboxylate. For example, a similar compound (tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) was synthesized using a benzaldehyde starting material under reductive conditions, yielding 61% after column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Adjustments to substituents and reaction times may be required for optimal results.

Q. What analytical methods are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly ¹H and ¹³C NMR to verify the diazepane backbone and substituents. Purity (>95%) can be assessed via HPLC or by integrating NMR peaks for rotameric mixtures, as seen in related diazepane carboxylates . Mass spectrometry (HRMS or LC-MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms functional groups like the nitro and trifluoromethyl groups.

Q. What safety protocols should be followed when handling this compound?

Based on safety data for structurally similar tert-butyl carbamates:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Store at room temperature, away from light and strong oxidizers/acids .
  • In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce rotamer formation?

Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, adjusting the ratio of hexanes/EtOAc during chromatography reduced rotamers in a related synthesis . Kinetic studies under flow chemistry conditions (e.g., Omura-Sharma-Swern oxidation ) may enhance reproducibility and scalability. Computational modeling (DFT) can predict transition states to guide solvent/catalyst selection.

Q. What mechanistic insights explain the reactivity of the nitro and trifluoromethyl groups in further functionalization?

The nitro group’s electron-withdrawing nature directs electrophilic substitution, while the trifluoromethyl group enhances stability against metabolic degradation. Nitro reduction (e.g., catalytic hydrogenation) to an amine requires careful control to avoid over-reduction or diazepane ring opening. Fluorine’s electronegativity may influence π-stacking in biological assays, as seen in medicinal chemistry analogs .

Q. How do stability studies inform storage and handling under varying pH and temperature conditions?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. Related compounds show sensitivity to strong acids/bases, with decomposition products identified via LC-MS . Lyophilization or inert-atmosphere storage is recommended for long-term preservation.

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in spectroscopic data between batches?

Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or MestReNova) to rule out solvent artifacts or rotameric interference . Batch-to-batch variations in rotamer ratios (e.g., 63:37 in ) may arise from crystallization conditions. X-ray crystallography can definitively assign configurations.

Q. What strategies address conflicting biological activity results in cell-based assays?

Ensure consistent rotamer ratios across batches, as conformational flexibility impacts target binding. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and control for metabolic stability (e.g., liver microsome testing) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Starting Material2-nitro-4-(trifluoromethyl)benzaldehyde
Solvent SystemHexanes/EtOAc (+0.25% Et₃N)
Yield~60-65% (rotamer-dependent)
Purity Assessment¹H NMR integration, HPLC

Q. Table 2: Stability Considerations

ConditionObservationMitigation Strategy
Light ExposureDegradation via nitro groupAmber glass storage
Acidic pH (<3)Boc-group cleavageNeutral buffer systems
High Temperature (>40°C)Increased rotamer interconversionStore at 2-8°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate

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